molecular formula C17H22FN5 B2720789 N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2415453-52-8

N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B2720789
CAS No.: 2415453-52-8
M. Wt: 315.396
InChI Key: OQEUAHCNPBFTKG-UHFFFAOYSA-N
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Description

N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group and a piperazine ring bonded to a 3-fluorophenylmethyl group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Properties

IUPAC Name

N-ethyl-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5/c1-2-19-16-6-7-20-17(21-16)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,2,8-11,13H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEUAHCNPBFTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between ethyl cyanoacetate and guanidine in the presence of a base such as sodium ethoxide.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with N-(3-fluorobenzyl)piperazine under reflux conditions in a suitable solvent like ethanol.

    Final N-Ethylation: The final step involves the N-ethylation of the piperazine nitrogen using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially reducing it to a dihydropyrimidine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated fluorophenyl derivatives.

Scientific Research Applications

N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies, especially in the context of neurotransmitter receptors.

    Medicine: Potential therapeutic applications in the treatment of neurological disorders due to its interaction with central nervous system receptors.

    Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including anxiolytic, antidepressant, or antipsychotic activities.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: Similar structure but with a different fluorophenyl substitution pattern.

    N-methyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-ethyl-2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific substitution pattern, which can significantly influence its binding affinity and selectivity towards certain receptors. The presence of the 3-fluorophenyl group is particularly important for its pharmacological profile, potentially enhancing its efficacy and reducing side effects compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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